6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Overview
Description
TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.
Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
The compound is investigated for its potential as an Aurora kinase inhibitor, a promising avenue in cancer treatment. The inhibition of Aurora kinases, which are crucial for cell division, could offer a new therapeutic strategy for various cancers (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Fused Polycyclic Compounds
The compound is used in the synthesis of fused polycyclic structures like 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. These structures have significant potential in pharmaceutical development due to their complex and versatile nature (M. Nikpassand, M. Mamaghani, F. Shirini, K. Tabatabaeian, 2010).
Stable Isotope-Labeled Antibacterial Agents
The synthesis and applications of stable isotope-labeled derivatives of this compound, particularly in the context of antibacterial agents, are explored. This includes the development of compounds with enhanced properties for treating bacterial infections (R. Lin, L. Weaner, 2012).
Bicyclization Approaches for Diverse Derivatives
A novel bicyclization strategy involving this compound leads to diverse pyrazolo[3,4-b]pyridine derivatives. This method opens new avenues for synthesizing a wide range of potentially bioactive molecules (Xing-Jun Tu, Wen-Juan Hao, Q. Ye, Shuang-Shuang Wang, Bo Jiang, Guigen Li, S. Tu, 2014).
Development of ω-Heterocyclic Amino Acids
This compound is utilized in the synthesis of ω-heterocyclic-β-amino acids, which are important in medicinal chemistry for developing new drug candidates with improved pharmacological profiles (R. Singh, N. Sinha, S. Jain, M. Salman, F. Naqvi, N. Anand, 2005).
Anti-Alzheimer and Anti-COX-2 Activities
Research into the anti-Alzheimer and anti-COX-2 activities of derivatives of this compound suggests potential therapeutic applications in treating neurodegenerative diseases and inflammation (F. Attaby, A. Abdel-fattah, L. Shaif, M. M. Elsayed, 2009).
Synthesis of New Anticancer and Antimicrobial Agents
The synthesis of novel derivatives of this compound demonstrates significant potential in the development of new anticancer and antimicrobial agents, contributing to the ongoing fight against cancer and infectious diseases (M. El-Hashash, E. A. El-Bordany, M. I. Marzouk, A. M. El-Naggar, Tarek M. S. Nawar, W. El-Sayed, 2019).
properties
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOMTRKVMKCNE-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivavotinib | |
CAS RN |
1312691-33-0 | |
Record name | Mivavotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivavotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIVAVOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.